5-amino-N-(4-chlorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c18-13-5-1-11(2-6-13)9-21-17(25)15-16(20)24(23-22-15)10-12-3-7-14(19)8-4-12/h1-8H,9-10,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEQSENUBFIIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(4-chlorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H15ClFN5O
- Molecular Weight : 359.79 g/mol
- IUPAC Name : 5-amino-N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
The presence of a triazole ring and various functional groups contributes to its potential biological activities.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, research has shown that triazole derivatives can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 16 |
Antimalarial Activity
The triazole moiety is also associated with antimalarial activity. A study on similar compounds demonstrated that derivatives containing the triazole structure exhibited promising results against Plasmodium falciparum, with some compounds reaching submicromolar IC50 values . The mechanism appears to involve interference with the parasite's metabolic processes.
Anticancer Activity
Research into the anticancer potential of triazole derivatives has shown that they can induce apoptosis in various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted in several studies. For example, compounds similar to this one have been reported to inhibit the growth of colorectal and breast cancer cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | >10 |
| MCF-7 (Breast Cancer) | 3.8 | >15 |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival and proliferation.
- Interference with DNA Synthesis : Triazoles can disrupt DNA replication in pathogens.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against multi-drug resistant bacteria. The results indicated that modifications in side chains significantly enhanced antimicrobial activity, suggesting structure-activity relationships that could inform future drug design .
- Antimalarial Screening : In vivo studies using murine models demonstrated that certain derivatives led to a significant reduction in parasitemia levels, highlighting their potential for further development as antimalarial agents .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth. In vitro tests have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells by interfering with cellular signaling pathways. In particular, it has shown effectiveness against breast cancer cell lines (MCF-7) and other tumor types .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases .
Medicinal Chemistry Applications
The design and synthesis of 5-amino-N-(4-chlorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide have led to its exploration as a lead compound in drug development:
- Drug Design : Its structural characteristics make it a candidate for further modifications to enhance bioactivity and reduce toxicity. Molecular docking studies have been employed to predict interactions with specific biological targets, aiding in the design of more potent derivatives .
- Pharmacokinetics Studies : Research into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is ongoing to evaluate its viability as a therapeutic agent. Understanding these properties is crucial for assessing its potential for clinical use .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results showed promising activity against multiple bacterial strains using the turbidimetric method. The compound was particularly effective against resistant strains, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Screening
In a comprehensive anticancer screening involving multiple human cancer cell lines (including MCF-7), the compound exhibited significant cytotoxic effects. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment. The results indicated that the compound could serve as a foundation for developing new anticancer therapies targeting specific pathways involved in tumor growth .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 5-amino-N-(4-chlorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole carboxamides typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions with substituted benzyl halides. For this compound, a key step is the selective functionalization of the triazole core with 4-chlorobenzyl and 4-fluorobenzyl groups. Evidence from analogous triazole derivatives (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) highlights the use of sodium azide and isocyanide intermediates . To optimize yield:
- Use dry solvents (e.g., DMF or THF) to minimize hydrolysis.
- Employ slow addition of benzyl halides to reduce side reactions.
- Monitor reaction progress via LC-MS or TLC at 30-minute intervals.
Q. How can researchers address low aqueous solubility during in vitro assays?
Low solubility is a common limitation for triazole carboxamides due to hydrophobic substituents. Methodological solutions include:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while enhancing solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
- Structural modification : Introduce polar groups (e.g., hydroxyl or amine) to the benzyl substituents, as seen in derivatives with improved solubility .
Q. What in vitro assays are most suitable for initial biological screening?
Prioritize assays aligned with the compound’s structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based assays (e.g., FRET) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC50 values.
- Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data across studies?
Conflicting results may arise from assay conditions or enzyme isoforms. For example, a triazole carboxamide analog showed variable inhibition of carbonic anhydrase isoforms (CA-II vs. CA-IX) due to active-site differences . To address contradictions:
- Standardize assay protocols (pH, temperature, substrate concentration).
- Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Perform molecular docking to compare binding modes across isoforms .
Q. What mechanistic insights can be gained from structure-activity relationship (SAR) studies?
SAR studies on similar triazoles reveal:
- 4-Fluorobenzyl group : Enhances metabolic stability by reducing cytochrome P450 interactions .
- 4-Chlorobenzyl substituent : Increases hydrophobic interactions with enzyme pockets, improving potency .
- Amino group at position 5 : Critical for hydrogen bonding with catalytic residues (e.g., in kinase targets) .
Methodology : Synthesize analogs with systematic substitutions (e.g., replacing chlorine with bromine) and compare activity via dose-response curves.
Q. How should researchers design in vivo studies to evaluate pharmacokinetics?
- Animal models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies.
- Dosing : Administer orally (10–50 mg/kg) or intravenously (2–5 mg/kg) with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours.
- Analytical quantification : Apply LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
Q. What strategies mitigate off-target effects in cellular models?
- Proteome-wide profiling : Use affinity chromatography coupled with SILAC (stable isotope labeling by amino acids in cell culture) to identify non-target binding proteins .
- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Dose titration : Establish a therapeutic window where on-target effects dominate (e.g., IC50 ≤ 1 μM for target vs. ≥10 μM for off-target) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between 2D vs. 3D cell models?
Discrepancies often arise due to differential drug penetration and microenvironmental factors in 3D spheroids. For example, a triazole analog showed IC50 = 2.5 μM in 2D monolayers but IC50 = 12 μM in 3D models due to reduced diffusion . Resolution :
- Use multicellular tumor spheroids (MCTS) pre-treated with collagenase to enhance compound penetration.
- Combine with stromal cells (e.g., fibroblasts) to mimic tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
